Cas no 198904-22-2 (methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name))
![methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name) structure](https://es.kuujia.com/scimg/cas/198904-22-2x500.png)
198904-22-2 structure
Nombre del producto:methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name)
methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name) Propiedades químicas y físicas
Nombre e identificación
-
- methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name)
- butanoic acid, 2-[(methoxycarbonyl)amino]-3-methyl-, 2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]amino]-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide, (2S)-
- methyl {(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15-methyl-3,6,13-trioxo-5-(propan-2-yl)-8-[4-(pyridin-2-yl)benzyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl}carbamate
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 8-hydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-, dimethyl ester, (3S,8S,9S,12S)-
- 198904-22-2
- N-{3-Hydroxy-4-[2-(1-hydroxy-2-{[hydroxy(methoxy)methylidene]amino}-3-methylbutylidene)-1-{[4-(pyridin-2-yl)phenyl]methyl}hydrazinyl]-1-phenylbutan-2-yl}-2-{[hydroxy(methoxy)methylidene]amino}-3-methylbutanimidic acid
- CHEMBL324521
- {(S)-1-[N''-[(2S,3S)-2-Hydroxy-3-((S)-2-methoxycarbonylamino-3-methyl-butyrylamino)-4-phenyl-butyl]-N''-(4-pyridin-2-yl-benzyl)-hydrazinocarbonyl]-2-methyl-propyl}-carbamic acid methyl ester
- BDBM50066468
- 1-(4-(Pyridin-2-yl)-phenyl)-4(S)-hydroxy-5(S)-2,5-bis(N-(N-methoxycarbonyl-(L)-valyl)amino)-6-phenyl-2-azahexane
- methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2-methyl-propyl]carbamate
- DTXSID30941755
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 8-hydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-, dimethyl ester, (3S,8S,9S,12S)-
- 1-[4-(Pyridin-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-bis[N-(N-methoxycarbonyl-(L)-valyl)amino]-6-phenyl-2-azahexane
-
- Renchi: InChI=1S/C36H48N6O7/c1-23(2)31(39-35(46)48-5)33(44)38-29(20-25-12-8-7-9-13-25)30(43)22-42(41-34(45)32(24(3)4)40-36(47)49-6)21-26-15-17-27(18-16-26)28-14-10-11-19-37-28/h7-19,23-24,29-32,43H,20-22H2,1-6H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)/t29-,30-,31-,32-/m0/s1
- Clave inchi: VYMKRRDHEOUFPR-YDPTYEFTSA-N
- Sonrisas: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)C)NC(=O)OC)O)NC(=O)OC
Atributos calculados
- Calidad precisa: 676.35874
- Masa isotópica única: 676.35844789g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 49
- Cuenta de enlace giratorio: 18
- Complejidad: 1030
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 171Ų
- Xlogp3: 4.8
Propiedades experimentales
- PSA: 171.22
methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name) Literatura relevante
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
198904-22-2 (methyl [(1S,4S,5S,10S)-4-benzyl-5-hydroxy-1,10-bis(1-methylethyl)-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name)) Productos relacionados
- 1092540-51-6(Atazanavir-d9)
- 1292296-11-7((3R,8S,9S,12R)-Atazanavir)
- 198904-31-3(Atazanavir)
- 229975-97-7(Atazanavir sulfate)
- 1292296-09-3(8-epi Atazanavir)
- 2229263-53-8(4-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2-methylbutan-2-amine)
- 2228248-84-6(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3,3-difluoropropanoic acid)
- 476320-83-9(4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide)
- 946281-22-7(1-benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one)
- 109664-02-0(Neocryptotanshinone)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
